molecular formula C20H23BrN2O4 B5881628 N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide

N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide

Cat. No. B5881628
M. Wt: 435.3 g/mol
InChI Key: RGAVWMHISPUQCN-UHFFFAOYSA-N
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Description

N-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide, commonly known as BRD0705, is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound belongs to the class of small molecules known as chemical probes, which are used to investigate the function of biological targets in cells and organisms.

Mechanism of Action

BRD0705 binds to the acetyl-lysine binding pocket of BET proteins, preventing their interaction with acetylated histones and other transcriptional regulators. This leads to the downregulation of the expression of genes involved in cancer and inflammation, resulting in therapeutic effects.
Biochemical and physiological effects:
BRD0705 has been shown to have potent anti-inflammatory and anti-cancer effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors, both in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma.

Advantages and Limitations for Lab Experiments

One of the advantages of BRD0705 is its high selectivity for BET proteins, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, its potency is relatively low compared to other BET inhibitors, which may limit its use in certain applications. In addition, its pharmacokinetic properties have not been fully characterized, which may limit its use in vivo.

Future Directions

There are several future directions for the development of BRD0705 and other BET inhibitors. One direction is to improve the potency and pharmacokinetic properties of these compounds, to increase their efficacy and reduce their toxicity. Another direction is to investigate the role of BET proteins in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of new chemical probes targeting other epigenetic regulators, such as histone methyltransferases and demethylases, may provide new insights into the regulation of gene expression and the development of new therapies for various diseases.

Synthesis Methods

BRD0705 can be synthesized using a two-step process involving the reaction of 4-methoxybenzenecarboximidamide with 2-bromo-4-tert-butylphenol in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

BRD0705 has been used as a chemical probe to investigate the function of bromodomain-containing proteins, which are involved in epigenetic regulation of gene expression. Specifically, BRD0705 has been shown to selectively inhibit the activity of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the transcriptional regulation of genes involved in cancer, inflammation, and other diseases.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4/c1-20(2,3)14-7-10-17(16(21)11-14)26-12-18(24)27-23-19(22)13-5-8-15(25-4)9-6-13/h5-11H,12H2,1-4H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAVWMHISPUQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate

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